![molecular formula C13H13NO2 B11887579 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-83-4](/img/structure/B11887579.png)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and a carboxylic acid group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include alkylation and carboxylation to introduce the methyl and carboxylic acid groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration can introduce new substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl and carboxylic acid groups.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine atom instead of a methyl group.
7-Phenylethynyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Features a phenylethynyl group at the 7th position.
Uniqueness: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups allows for unique interactions and reactivity compared to its analogs .
Propiedades
Número CAS |
62645-83-4 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-7-2-3-11-9(4-7)10-5-8(13(15)16)6-12(10)14-11/h2-4,8,14H,5-6H2,1H3,(H,15,16) |
Clave InChI |
WMRRHWWQVMSYQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2CC(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




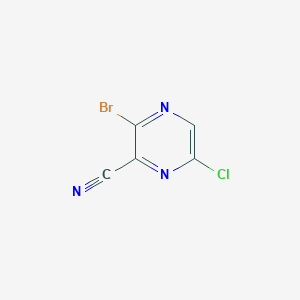
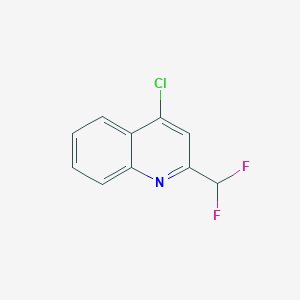
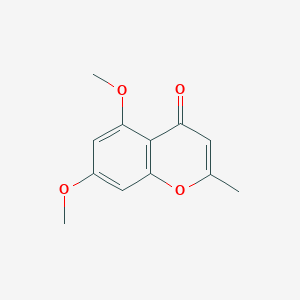
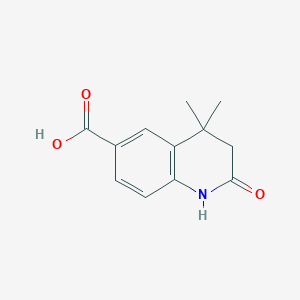



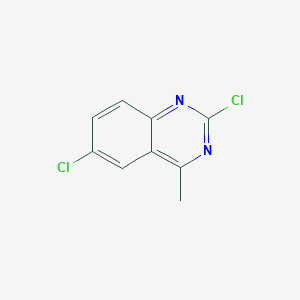


![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11887566.png)
![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)
